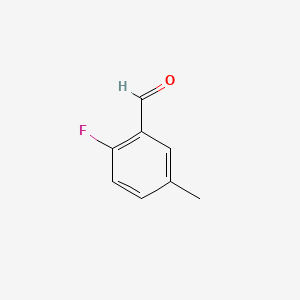

2-Fluoro-5-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWILFXCNRBMDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390961 | |

| Record name | 2-Fluoro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93249-44-6 | |

| Record name | 2-Fluoro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-5-methylbenzaldehyde (CAS No. 93249-44-6)

Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Synthesis

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become an indispensable tool. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks highly sought after. Among these, 2-Fluoro-5-methylbenzaldehyde stands out as a versatile and reactive intermediate. This guide provides an in-depth exploration of its synthesis, properties, and applications, offering practical insights for researchers, scientists, and professionals in drug development.

Core Characteristics of this compound

This compound, with the CAS number 93249-44-6 , is a substituted aromatic aldehyde that serves as a critical precursor in various organic syntheses.[1] Its structure, featuring a fluorine atom ortho to the aldehyde group and a methyl group in the para position relative to the fluorine, imparts a unique reactivity profile. The electron-withdrawing nature of the fluorine atom influences the electron density of the aromatic ring and the reactivity of the aldehyde functionality.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| CAS Number | 93249-44-6 | PubChem[1] |

| Molecular Formula | C₈H₇FO | PubChem[1] |

| Molecular Weight | 138.14 g/mol | PubChem[1] |

| Appearance | Pale yellow liquid | NINGBO INNO PHARMCHEM CO.,LTD.[2] |

| Purity | ≥99.0% | NINGBO INNO PHARMCHEM CO.,LTD.[2] |

| Boiling Point | 198.2 °C at 760 mmHg (Predicted) | PubChem[1] |

| Density | 1.1446 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.5244 | Sigma-Aldrich |

| InChI | InChI=1S/C8H7FO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3 | PubChem[1] |

| SMILES | Cc1ccc(F)cc1C=O | Sigma-Aldrich |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through several routes. A common and reliable method involves the selective oxidation of the corresponding primary alcohol, (2-fluoro-5-methylphenyl)methanol. This transformation is a cornerstone of organic synthesis, and various reagents can be employed, each with its own advantages in terms of yield, selectivity, and environmental impact.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound points to (2-fluoro-5-methylphenyl)methanol as the immediate precursor. This alcohol can, in turn, be synthesized from commercially available starting materials.

Experimental Protocol: Swern Oxidation

The Swern oxidation is a widely used and reliable method for the mild oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. This protocol is adapted from established procedures for Swern oxidations.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

Materials:

-

(2-fluoro-5-methylphenyl)methanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 15 minutes.

-

Alcohol Addition: Add a solution of (2-fluoro-5-methylphenyl)methanol (1.0 eq) in anhydrous DCM dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 30 minutes at this temperature.

-

Base Quench: Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C, then allow it to slowly warm to room temperature.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for the synthesis of complex, biologically active molecules. The presence of the fluorine atom is particularly advantageous in drug design, as it can enhance metabolic stability and binding affinity.

A Precursor to Kinase Inhibitors

Protein kinases are a crucial class of enzymes, and their dysregulation is implicated in numerous diseases, including cancer.[3] Consequently, kinase inhibitors are a major focus of drug development. The structural motifs present in this compound make it an attractive starting material for the synthesis of various kinase inhibitor scaffolds, such as pyrazolopyrimidines and imidazopyridines.[3] The aldehyde group provides a reactive handle for constructing heterocyclic ring systems, a common feature of many kinase inhibitors that target the ATP-binding site. For instance, the related compound 2-fluoro-5-methylbenzoic acid is used in the synthesis of benzoxazepinones, which are potent and selective kinase inhibitors.[4]

Intermediate in the Synthesis of Agrochemicals and Fine Chemicals

Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of agrochemicals and other fine chemicals.[2] Its derivatives can be used to create novel pesticides and herbicides. The aldehyde functionality allows for a wide range of chemical transformations, including Wittig reactions, aldol condensations, and reductive aminations, opening pathways to a diverse array of complex molecules.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of synthesized this compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9.8-10.5 ppm), the aromatic protons (in the range of 7.0-8.0 ppm with splitting patterns influenced by the fluorine and methyl substituents), and the methyl protons (around 2.3-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the aldehyde (typically in the region of 185-195 ppm), the aromatic carbons (with chemical shifts and C-F coupling constants indicative of their positions relative to the fluorine atom), and the methyl carbon (around 20-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching band is expected around 1700 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and C-F stretching will be observed in the 1250-1100 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 138.14 g/mol .[1] Fragmentation patterns will be consistent with the structure of a substituted benzaldehyde.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as causing severe skin burns and eye damage.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive aldehyde group and a strategically placed fluorine atom makes it an important precursor for the synthesis of a wide range of high-value molecules, particularly in the fields of drug discovery and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity is crucial for any researcher or scientist looking to leverage the power of fluorinated intermediates in their work.

References

-

Mastering Fine Chemical Synthesis: The Versatility of this compound. (2026, January 8). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

This compound | C8H7FO | CID 3277823. PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Fluoro-5-methylbenzaldehyde: Properties, Analysis, and Applications

An In-Depth Technical Guide to 2-Fluoro-5-methylbenzaldehyde: Synthesis, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Benzaldehydes in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within medicinal and materials chemistry, fluorinated aromatic aldehydes stand as pivotal building blocks. Their unique electronic properties, conferred by the highly electronegative fluorine atom, significantly influence molecular interactions, metabolic stability, and bioavailability of the final compounds.[1] Among these, 2-Fluoro-5-methylbenzaldehyde (C₈H₇FO) is a particularly versatile intermediate. The specific ortho-fluoro and para-methyl substitution pattern offers a unique combination of steric and electronic effects that can be strategically exploited in the synthesis of complex molecular architectures.[2] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its application in key synthetic transformations, designed to empower researchers in leveraging this valuable reagent.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇FO | PubChem[3] |

| Molecular Weight | 138.14 g/mol | PubChem[3] |

| CAS Number | 93249-44-6 | PubChem[3] |

| Appearance | Pale yellow liquid | NINGBO INNO PHARMCHEM CO.,LTD[2] |

| Boiling Point | 198.2 °C at 760 mmHg (Predicted) | Sigma-Aldrich |

| Density | ~1.14 g/mL (Isomer-dependent) | Sigma-Aldrich[4] |

| Refractive Index | ~1.52 (Isomer-dependent) | Sigma-Aldrich[4] |

| SMILES | CC1=CC(=C(C=C1)F)C=O | PubChem[3] |

| InChIKey | QAWILFXCNRBMDF-UHFFFAOYSA-N | PubChem[3] |

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling in a well-ventilated fume hood.[3]

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage).[3]

-

Precautionary Statements: P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501.[3]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory.

Synthesis of this compound

A reliable synthesis of this compound can be achieved from the readily available starting material, 4-fluorotoluene. The following two-step procedure involves a side-chain chlorination followed by hydrolysis, a method adapted from patented procedures for similar halogenated benzaldehydes.[5][6]

Diagram 1: Synthetic Pathway to this compound

Caption: Two-step synthesis of this compound from 4-fluorotoluene.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 2-Fluoro-5-methylbenzylidene chloride

-

Reactor Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, place 4-fluorotoluene (1.0 eq). The reaction should be situated in front of a high-pressure UV lamp.

-

Reaction Initiation: Heat the 4-fluorotoluene to reflux.

-

Chlorination: Slowly bubble chlorine gas (Cl₂) through the refluxing liquid while irradiating with the UV lamp.

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the desired ratio of dichlorinated product to starting material and trichlorinated side-product is achieved.

-

Work-up: Once the reaction is complete, stop the chlorine flow and allow the mixture to cool to room temperature. The crude 2-fluoro-5-methylbenzylidene chloride is typically used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Catalyst Addition: To the crude product from Step 1, add a catalytic amount of a Lewis acid, such as a mixture of ferric chloride (FeCl₃) and zinc chloride (ZnCl₂).[6]

-

Hydrolysis: Heat the mixture to 110-150 °C and slowly add water (H₂O) dropwise.

-

Reaction Completion: Maintain the temperature and continue stirring until the hydrolysis is complete, as monitored by GC or Thin Layer Chromatography (TLC).

-

Neutralization and Extraction: Cool the reaction mixture and neutralize with an aqueous solution of sodium hydroxide. Extract the product with an organic solvent such as dichloromethane or toluene.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Characterization: A Spectroscopic Profile

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the three aromatic protons, and the methyl group protons.

-

δ ~10.3 ppm (d, J ≈ 3 Hz, 1H): Aldehydic proton (CHO). The doublet arises from coupling to the ortho-fluorine atom.

-

δ ~7.7 ppm (dd, J ≈ 8, 2 Hz, 1H): Aromatic proton ortho to the aldehyde group.

-

δ ~7.3 ppm (m, 1H): Aromatic proton meta to the aldehyde group and ortho to the methyl group.

-

δ ~7.1 ppm (t, J ≈ 9 Hz, 1H): Aromatic proton meta to the aldehyde and ortho to the fluorine.

-

δ ~2.4 ppm (s, 3H): Methyl group protons (CH₃).

¹³C NMR Spectroscopy (Predicted, 101 MHz, CDCl₃)

The carbon NMR will be characterized by the downfield aldehyde carbon and the aromatic carbons, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.

-

δ ~189 ppm (d, J ≈ 5 Hz): Aldehyde carbon (C=O).

-

δ ~165 ppm (d, ¹JCF ≈ 255 Hz): Aromatic carbon attached to fluorine (C-F).

-

δ ~138 ppm (s): Aromatic carbon attached to the methyl group.

-

δ ~135 ppm (d, J ≈ 8 Hz): Aromatic carbon ortho to the aldehyde.

-

δ ~128 ppm (d, J ≈ 4 Hz): Aromatic carbon meta to the aldehyde.

-

δ ~125 ppm (d, J ≈ 20 Hz): Aromatic carbon attached to the aldehyde group.

-

δ ~117 ppm (d, J ≈ 22 Hz): Aromatic carbon ortho to the fluorine.

-

δ ~21 ppm (s): Methyl carbon (CH₃).

FTIR Spectroscopy

The Infrared spectrum provides clear evidence for the key functional groups. An ATR-IR spectrum is available on PubChem.[3]

-

~2860 and ~2760 cm⁻¹: Characteristic C-H stretches of the aldehyde group.

-

~1700 cm⁻¹: Strong C=O stretching vibration of the aromatic aldehyde.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250-1100 cm⁻¹: Strong C-F stretching vibration.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for an aromatic aldehyde.

-

m/z = 138: Molecular ion peak [M]⁺.

-

m/z = 137: [M-H]⁺, a very common and often strong peak for aldehydes, resulting from the loss of the aldehydic proton.

-

m/z = 110: [M-CO]⁺, loss of carbon monoxide.

-

m/z = 95: [M-CHO-CH₃]⁺, subsequent loss of the methyl group from the [M-CHO] fragment.

Chemical Reactivity and Synthetic Utility

The aldehyde functional group is a hub of reactivity, and in this compound, this is modulated by the electronic and steric influence of the ring substituents.[7] This makes it a valuable precursor for a wide range of transformations. Two of the most important reactions for aldehydes in drug discovery are the Wittig reaction for alkene synthesis and reductive amination for the formation of amines.

Diagram 2: Key Reactions of this compound

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. oai.e-spacio.uned.es [oai.e-spacio.uned.es]

- 3. rsc.org [rsc.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 6. CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

A-Technical-Guide-to-the-Spectroscopic-Characterization-of-2-Fluoro-5-methylbenzaldehyde

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Fluoro-5-methylbenzaldehyde (C₈H₇FO), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] A comprehensive understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals for structure elucidation, reaction monitoring, and quality control. This document presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and methodologies.

Introduction: The Significance of Spectroscopic Analysis

This compound's chemical reactivity and biological activity are significantly influenced by the electronic effects of its fluoro and methyl substituents on the benzene ring.[1] Spectroscopic techniques are indispensable for confirming the molecular structure and purity of this compound. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and MS, explaining not just the data, but the rationale behind the experimental choices and the interpretation of the resulting spectra.

Molecular Structure and Isomeric Considerations

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data. The relative positions of the fluorine, methyl, and aldehyde groups dictate the electronic environment of each atom, which in turn governs the spectral output.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons, respectively.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Framework: The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms, like fluorine and oxygen, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing information about the connectivity of atoms.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm.[2]

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3] Modern spectrometers can also lock onto the deuterium signal of the solvent for referencing.[2]

-

Data Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength provides better signal dispersion and resolution.

Data Interpretation and Analysis

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aldehydic-H | ~10.3 | s | 1H | - |

| Aromatic-H (ortho to CHO) | ~7.7 | d | 1H | ~8 |

| Aromatic-H (meta to CHO) | ~7.4 | dd | 1H | ~8, ~5 |

| Aromatic-H (ortho to F) | ~7.1 | t | 1H | ~9 |

| Methyl-H | ~2.4 | s | 3H | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.[4]

-

Aldehydic Proton (CHO): The most downfield signal, typically around 10.3 ppm, is characteristic of an aldehyde proton.[3] Its singlet nature indicates no adjacent protons.

-

Aromatic Protons: The three aromatic protons appear in the region of 7.1-7.7 ppm. The electron-withdrawing nature of the aldehyde and fluorine groups influences their chemical shifts. The splitting patterns (doublet, doublet of doublets, triplet) arise from coupling to neighboring aromatic protons and the fluorine atom.

-

Methyl Protons (CH₃): The upfield singlet at approximately 2.4 ppm corresponds to the three protons of the methyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: The chemical shift of a carbon atom is also dependent on its electronic environment. Carbons attached to electronegative atoms are deshielded and appear at higher chemical shifts.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: The spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation and Analysis

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehydic (C=O) | ~189 |

| C-F | ~163 (d, ¹JCF ≈ 250 Hz) |

| C-CHO | ~135 |

| C-CH₃ | ~140 |

| Aromatic CH | ~115-135 |

| Methyl (CH₃) | ~20 |

Note: The chemical shifts are approximate and can be influenced by the solvent.[5]

-

Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears far downfield, around 189 ppm.

-

Aromatic Carbons: The six aromatic carbons resonate in the 115-163 ppm range. The carbon directly bonded to the fluorine atom exhibits a large one-bond coupling constant (¹JCF), resulting in a doublet.

-

Methyl Carbon: The methyl carbon is the most shielded, appearing upfield around 20 ppm.

Figure 3. Primary fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The correlation of data from NMR, IR, and MS allows for unambiguous structure confirmation and purity assessment. This guide serves as a valuable resource for scientists engaged in research and development involving this important chemical intermediate.

References

- A Comparative Spectroscopic Analysis of Substituted Benzaldehydes - Benchchem. (n.d.).

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).

- Sample preparation for FT-IR. (n.d.).

- Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.).

- Sampling Techniques for FTIR Spectroscopy - JASCO Inc. (n.d.).

- Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. (2023, April 25).

- This compound | C8H7FO | CID 3277823 - PubChem. (n.d.).

- Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group - Optica Publishing Group. (n.d.).

- Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive. (n.d.).

- Mass Spectrometry: Fragmentation. (n.d.).

- proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. (n.d.).

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).

- NMR Solvent data chart | Eurisotop. (n.d.).

- Notes on NMR Solvents. (n.d.).

- 13C NMR Chemical Shift - Oregon State University. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. eurisotop.com [eurisotop.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the Solubility of 2-Fluoro-5-methylbenzaldehyde in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient process development, formulation, and chemical synthesis. 2-Fluoro-5-methylbenzaldehyde is a versatile building block in the synthesis of pharmaceuticals and specialty chemicals, where its reactivity is influenced by the strategic placement of fluorine and methyl groups on the benzene ring.[1] This guide provides a comprehensive technical overview of the solubility characteristics of this compound. We will explore its physicochemical properties, present qualitative solubility data in a range of common organic solvents, detail a robust experimental protocol for quantitative solubility determination, and discuss the underlying intermolecular forces that govern its solubility profile. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.

Introduction to this compound

This compound (CAS No. 93249-44-6) is an aromatic aldehyde whose utility in fine chemical synthesis is significant.[1] Its molecular structure, featuring an electron-withdrawing fluorine atom and an electron-donating methyl group ortho and para to a reactive aldehyde, respectively, provides a unique electronic and steric profile.[1] This substitution pattern influences its reactivity and physical properties, including its solubility. A thorough understanding of its behavior in various solvents is critical for optimizing reaction conditions, designing purification strategies like crystallization, and developing stable formulations.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₇FO | [2][3] |

| Molecular Weight | 138.14 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Boiling Point | 198.2°C at 760 mmHg | [2] |

| XLogP3 | 1.8 | [2][3] |

The XLogP3 value of 1.8 suggests moderate lipophilicity, predicting that the compound will be more soluble in organic solvents than in water.[2][3]

Solubility Profile in Common Organic Solvents

While specific quantitative (g/L) solubility data for this compound is not widely published in the literature, a qualitative assessment can be derived from the general principles of "like dissolves like" and the known solubility of similar structures like benzaldehyde.[4] The polarity of the aldehyde group, combined with the largely nonpolar aromatic ring, dictates its solubility across a spectrum of solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble / Miscible | The aldehyde's carbonyl oxygen can act as a hydrogen bond acceptor with the solvent's hydroxyl group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble / Miscible | Strong dipole-dipole interactions between the polar C=O bond of the solute and the polar functional groups of the solvent. |

| Nonpolar Aromatic | Toluene, Benzene | Soluble / Miscible | London dispersion forces are significant between the aromatic rings of both the solute and the solvent. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble / Miscible | Favorable dipole-dipole and dispersion force interactions. |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | The polarity of the aldehyde group is mismatched with the nonpolar nature of the solvent, leading to poor solvation. |

| Aqueous | Water | Insoluble / Very Slightly Soluble | The large, nonpolar aromatic ring dominates the molecule's character, making it hydrophobic despite the polar aldehyde group.[4][5] |

This table is based on established chemical principles of solubility.[6] Experimental verification is required for precise quantitative values.

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

To ensure trustworthy and reproducible data, the isothermal saturation method followed by concentration analysis (e.g., via HPLC or UV-Vis spectroscopy) is the gold standard. This protocol provides a self-validating system for accurately measuring solubility.

Principle

An excess of the solute (this compound) is equilibrated with the solvent at a constant temperature. Once the solution is saturated and equilibrium is reached, the undissolved solid is removed, and the concentration of the solute in the clear supernatant is measured. This concentration represents the solubility at that specific temperature.

Experimental Workflow

Caption: Workflow for Isothermal Solubility Determination.

Step-by-Step Methodology

-

Preparation: To a series of 4 mL glass vials, add approximately 100-200 mg of this compound. Accurately pipette 2.0 mL of the desired organic solvent into each vial. Seal the vials tightly with PTFE-lined caps.

-

Equilibration: Place the vials in an orbital shaker or on a magnetic stir plate set within a temperature-controlled incubator (e.g., 25.0 ± 0.1 °C). Agitate the slurries for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solute at the end of this period is critical to confirm saturation.

-

Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed for 1-2 hours at the same constant temperature to allow the bulk of the solid to settle.

-

Clarification: To completely remove all undissolved particles, withdraw the supernatant using a syringe and pass it through a chemically inert 0.22 µm syringe filter (e.g., PTFE for organic solvents). This step is crucial; any particulate matter will lead to an overestimation of solubility.

-

Quantification:

-

Accurately prepare a known dilution of the clear, filtered saturate into a suitable solvent (often the same solvent or a mobile phase component for HPLC).

-

Prepare a series of calibration standards of known concentration.

-

Analyze the standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy at the compound's λ_max.

-

Construct a calibration curve by plotting the analytical response versus concentration for the standards.

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in units such as mg/mL or mol/L.

Discussion: The Molecular Basis of Solubility

The observed solubility pattern is a direct consequence of the intermolecular forces between this compound and the solvent molecules. The principle that "like dissolves like" is an effective guide.[4][6]

-

Solute Structure: this compound is a molecule with mixed characteristics.

-

Polar Region: The aldehyde group (-CHO) contains a polar carbonyl (C=O) double bond, making it capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

Nonpolar Region: The benzene ring, along with the methyl group, forms a large, nonpolar, and hydrophobic region dominated by van der Waals forces (specifically, London dispersion forces).

-

Fluorine's Influence: The electronegative fluorine atom enhances the molecule's overall dipole moment but does not participate in strong hydrogen bonding.

-

-

Solvent-Solute Interactions:

-

In Polar Solvents (e.g., Acetone, Methanol): The primary interactions are dipole-dipole forces between the solvent's polar groups and the aldehyde's carbonyl group. For protic solvents like methanol, hydrogen bonding between the solvent's -OH and the aldehyde's oxygen further enhances solubility.

-

In Nonpolar Solvents (e.g., Toluene, Hexane): Solubility in aromatic solvents like toluene is favorable due to π-stacking and dispersion forces between the aromatic rings. In aliphatic solvents like hexane, only weaker London dispersion forces are possible. The energy required to break the strong dipole-dipole interactions between solute molecules is not sufficiently compensated by the weak solute-hexane interactions, resulting in low solubility.

-

Caption: Dominant intermolecular forces governing solubility.

Conclusion and Practical Implications

This compound exhibits high solubility in a broad range of polar aprotic, polar protic, and aromatic organic solvents, while its solubility in nonpolar aliphatic solvents and water is limited. This profile is governed by the interplay of its polar aldehyde group and its nonpolar substituted aromatic ring.

-

For Chemical Synthesis: Solvents like THF, Toluene, or Dichloromethane are excellent choices for conducting reactions to ensure a homogeneous environment.

-

For Purification: To crystallize this compound, a solvent system comprising a good solvent (e.g., ethyl acetate) and a miscible anti-solvent in which the compound is insoluble (e.g., hexane) would be an effective starting point.

-

For Formulation: For liquid formulations, polar organic solvents or co-solvent systems would be necessary. Its poor aqueous solubility precludes simple water-based formulations without enabling technologies like surfactants or complexing agents.

The provided experimental protocol offers a reliable framework for obtaining the precise quantitative data necessary for rigorous process modeling, scale-up, and formulation development.

References

-

University of California, Riverside. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Athabasca University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Fine Chemical Synthesis: The Versatility of this compound. Retrieved from [Link]

-

ResearchGate. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]

Sources

2-Fluoro-5-methylbenzaldehyde molecular weight and formula

An In-depth Technical Guide to 2-Fluoro-5-methylbenzaldehyde

Authored by: A Senior Application Scientist

Introduction

In the landscape of fine chemical synthesis, the strategic selection of intermediates is paramount to achieving precision, purity, and efficiency. This compound, a substituted aromatic aldehyde, has emerged as a cornerstone building block for chemists and drug development professionals. Its unique electronic and steric properties, conferred by the fluorine and methyl groups on the benzaldehyde scaffold, make it a versatile and highly reactive intermediate.[1] This guide provides an in-depth analysis of its chemical and physical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Core Molecular and Physical Properties

A comprehensive understanding of a compound's fundamental properties is the bedrock of its application in synthesis. This compound is a distinct molecule with well-defined characteristics.

Molecular Formula: C₈H₇FO[2][3][4][5]

Molecular Weight: 138.14 g/mol [2][4][5]

The structural arrangement of this compound is depicted below. The ortho-fluoro and para-methyl substituents to the aldehyde group are critical to its reactivity profile.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The quantitative data for this compound are summarized in the table below for ease of reference during experimental design.

| Property | Value | Source(s) |

| CAS Number | 93249-44-6 | [2][3] |

| Appearance | Light yellow or colorless liquid | [1][3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Boiling Point | 198.2 °C at 760 mmHg | [3] |

| Flash Point | 80.0 ± 10.7 °C | [3] |

| Refractive Index | 1.535 | [3] |

| Purity | ≥98% - 99.0% | [1] |

Synthesis and Reactivity Insights

Synthesis Pathways

While multiple proprietary methods exist for the synthesis of this compound, a common academic approach involves the ortho-lithiation of a protected toluene derivative followed by formylation. Another plausible route is the direct oxidation of 2-fluoro-5-methylbenzyl alcohol. The choice of synthetic route is often dictated by the desired scale, purity requirements, and cost of starting materials. For instance, halogen exchange reactions, such as reacting a chloro-analogue with a fluoride source like potassium fluoride in an aprotic polar solvent, can also be employed.[6]

Causality of Reactivity

The chemical behavior of this compound is a direct consequence of its structure. The aldehyde functional group serves as the primary hub of reactivity, readily participating in a wide array of transformations.[1]

-

Electrophilic Carbonyl Carbon: The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. This allows for facile implementation of reactions such as Grignard additions, Wittig reactions, and reductive aminations.

-

Fluorine's Inductive Effect: The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect. This increases the electrophilicity of the carbonyl carbon and can influence the regioselectivity of reactions on the aromatic ring.

-

Methyl Group's Hyperconjugation: The para-methyl group has a mild electron-donating effect through hyperconjugation, which can modulate the overall electron density of the aromatic system.

-

Versatility in C-C Bond Formation: This intermediate is extensively used in carbon-carbon bond-forming reactions, including cross-coupling reactions like the Suzuki and Sonogashira couplings, which are fundamental for building complex molecular frameworks.[1]

The interplay of these electronic effects makes this compound a tunable and predictable reagent in multi-step synthesis.[1]

Applications in Drug Discovery and Fine Chemicals

The utility of this compound extends across various sectors of the chemical industry, most notably in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1]

Pharmaceutical Intermediate

Fluorinated organic compounds are of immense interest in medicinal chemistry due to their potential for enhanced metabolic stability and bioavailability.[7] this compound serves as a key precursor for a variety of active pharmaceutical ingredients (APIs). For example, its derivatives are crucial in the synthesis of heterocyclic compounds that form the core of many modern drugs. The aldehyde can be readily converted into corresponding amines, alcohols, or carboxylic acids, each serving as a distinct building block for further molecular elaboration.[1]

Agrochemical Synthesis

In the agrochemical sector, this compound is employed as a building block for novel pesticides and herbicides.[1] The introduction of the fluoromethylphenyl moiety can impart desired properties to the final product, such as improved efficacy and environmental persistence profiles.

Workflow: A Representative Transformation

The following diagram illustrates a typical synthetic transformation starting from this compound, specifically a Wittig reaction to form an alkene, which is a common step in extending a carbon chain.

Caption: Workflow for a Wittig reaction using this compound.

Safety and Handling

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements: The compound is designated with H314, indicating that it causes severe skin burns and eye damage.[2]

-

Precautionary Measures: When handling this chemical, the use of personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] All work should be conducted in a well-ventilated fume hood. Do not breathe dust, fume, gas, mist, vapors, or spray.[3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Exemplar Experimental Protocol: Reductive Amination

To illustrate the practical application of this compound, a representative protocol for a reductive amination reaction is provided below. This procedure is a cornerstone of medicinal chemistry for the synthesis of secondary amines.

Objective: To synthesize N-benzyl-1-(2-fluoro-5-methylphenyl)methanamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Acetic Acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous dichloromethane.

-

Imine Formation: Add benzylamine to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is complete, add sodium triacetoxyborohydride portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the aldehyde, minimizing side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the disappearance of the imine intermediate by TLC.

-

Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel to yield the pure N-benzyl-1-(2-fluoro-5-methylphenyl)methanamine.

Conclusion

This compound is a high-value intermediate whose utility is firmly established in the realms of advanced organic synthesis, drug discovery, and materials science.[1] Its predictable reactivity, coupled with the unique electronic properties imparted by its substituents, provides chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction kinetics is essential for leveraging its full synthetic potential.

References

- Mastering Fine Chemical Synthesis: The Versatility of this compound. (2026-01-08). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | C8H7FO | CID 3277823. PubChem.

- Buy this compound from Shanghai Medfine Bio-pharma. ECHEMI.

- The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- 5-Fluoro-2-methylbenzaldehyde 96 22062-53-9. Sigma-Aldrich.

- This compound - Optional[Raman] - Spectrum. SpectraBase.

- Preparation method of 2-fluoro-5-bromobenzaldehyde. (CN105884591A).

- Synthesis of 2-fluoro-5-nitrobenzaldehyde. PrepChem.com.

- Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- 5-Fluoro-2-hydroxy-3-methylbenzaldehyde. MySkinRecipes.

- This compound. Crysdot LLC.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H7FO | CID 3277823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 5-Fluoro-2-methylbenzaldehyde 96 22062-53-9 [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. prepchem.com [prepchem.com]

- 7. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde [myskinrecipes.com]

A Comprehensive Technical Guide to 2-Fluoro-5-methylbenzaldehyde for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 2-Fluoro-5-methylbenzaldehyde in Modern Synthesis

In the landscape of fine chemical synthesis and pharmaceutical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. This compound (CAS No: 93249-44-6) has emerged as a key building block in this endeavor.[1] Its unique trifunctional nature, possessing an aldehyde group for diverse transformations, a fluorine atom for influencing electronic properties and metabolic stability, and a methyl group for steric and electronic modulation, makes it a versatile intermediate in the synthesis of complex organic molecules.[1] This guide provides an in-depth technical overview of this compound, covering its commercial availability, physicochemical properties, synthetic routes, analytical characterization, key reactions, and safety considerations to support its effective utilization in research and development.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid under standard conditions.[2] Its key physicochemical properties are summarized in the table below, providing essential data for reaction planning and process control.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO | PubChem[3] |

| Molecular Weight | 138.14 g/mol | PubChem[3] |

| Appearance | Colorless to light yellow liquid | ECHEMI[2] |

| Boiling Point | 198.2 °C at 760 mmHg | ECHEMI[2] |

| Flash Point | 80.0 ± 10.7 °C | ECHEMI[2] |

| Density | 1.1 ± 0.1 g/cm³ | ECHEMI[2] |

| Refractive Index | 1.535 | ECHEMI[2] |

| CAS Number | 93249-44-6 | PubChem[3] |

Commercial Availability: A Global Sourcing Overview

This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The typical purity offered is ≥98%, with higher purity grades also accessible. When sourcing this reagent, it is crucial to consider the supplier's reputation, available analytical data (e.g., Certificate of Analysis), and packaging options to ensure consistency and quality for your applications.

| Supplier | Purity/Grade | Available Quantities |

| Shanghai Medfine Bio-pharma | 99.00% | Inquire |

| Hangzhou KieRay Chem Co.,LTD | Industrial Grade/98% | Inquire |

| Greenbo Biochem | Industrial Grade/99% | Inquire |

| HANGZHOU LEAP CHEM CO., LTD. | 99.00% | Inquire |

| Chem-Impex | ≥ 95% (GC) | Inquire |

| Sigma-Aldrich | 96% | Inquire |

This table is a representative sample and not exhaustive. Researchers should verify current availability and specifications directly with suppliers.

Synthetic Pathways: Understanding the Genesis of a Key Intermediate

An understanding of the synthetic routes to this compound is valuable for anticipating potential impurities. A common and industrially viable approach involves the formylation of 4-fluoro-3-methyltoluene. While specific, detailed protocols for this exact transformation are proprietary to manufacturers, a plausible synthetic route can be inferred from established organic chemistry principles, such as electrophilic aromatic substitution reactions.

Alternatively, processes involving the halogen exchange of a corresponding chloro- or bromo-precursor can be employed, a known method for producing fluorinated aromatic compounds. For instance, a related compound, 2-fluoro-5-bromobenzaldehyde, is synthesized by the bromination of o-fluorobenzaldehyde.[4]

Caption: Plausible synthetic routes to this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to ensure the quality of this compound for use in sensitive applications like drug discovery. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton (around 10.3 ppm), the aromatic protons (in the range of 7.0-7.8 ppm) with characteristic coupling to the fluorine atom, and the methyl protons (around 2.4 ppm). For comparison, the aldehydic proton of 2-fluorobenzaldehyde appears at 10.351 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon (typically in the range of 185-195 ppm). The aromatic carbons will show resonances influenced by the electron-withdrawing fluorine and electron-donating methyl group, with carbon-fluorine coupling being a key diagnostic feature. For 2-methylbenzaldehyde, the carbonyl carbon appears at 193.3 ppm.[6]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern will be characteristic of a benzaldehyde derivative, with key fragments corresponding to the loss of the formyl group and other fragments of the aromatic ring. The mass of the molecular ion for the related 2-fluorobenzaldehyde is 124.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

A strong C=O stretching vibration for the aldehyde group in the region of 1690-1715 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring and the aldehyde group (around 2720 and 2820 cm⁻¹).

-

C-F stretching vibrations, typically in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Key Reactions and Applications in Drug Development

The reactivity of this compound is dominated by its aldehyde functionality, making it a versatile precursor for a wide array of chemical transformations crucial in the synthesis of pharmaceuticals and agrochemicals.[1]

Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds. This compound can react with a variety of phosphorus ylides to generate substituted styrenes, which are common motifs in biologically active molecules.[7][8]

Representative Protocol for a Wittig Reaction:

-

To a stirred suspension of a suitable phosphonium salt (1.1 eq.) in an anhydrous solvent (e.g., THF, DCM) at 0 °C, add a strong base (e.g., n-BuLi, NaH, KHMDS) (1.1 eq.) dropwise.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography.

Caption: General scheme of a Wittig reaction with this compound.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[9] this compound can be reacted with primary or secondary amines in the presence of a reducing agent to yield the corresponding substituted benzylamines, which are prevalent structures in many pharmaceutical agents.[10]

Representative Protocol for Reductive Amination:

-

To a solution of this compound (1.0 eq.) and a primary or secondary amine (1.1 eq.) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, sodium triacetoxyborohydride) (1.5 eq.) portion-wise at 0 °C.[11]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the addition of water and extract the product with an organic solvent.

-

Wash the organic layer, dry, concentrate, and purify the product as necessary.

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H7FO | CID 3277823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 5. 2-Fluorobenzaldehyde(446-52-6) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Key Reactive Sites of 2-Fluoro-5-methylbenzaldehyde

Abstract

2-Fluoro-5-methylbenzaldehyde is a versatile aromatic aldehyde of significant interest in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its chemical behavior is dictated by the interplay of three key functional groups: a reactive aldehyde moiety, an electron-withdrawing fluorine atom, and an electron-donating methyl group, all attached to a central benzene ring. This guide provides an in-depth analysis of the principal reactive sites of this molecule, elucidating the electronic and steric factors that govern its reactivity. We will explore the chemistry of the aldehyde group, the regioselectivity of electrophilic aromatic substitution on the benzene ring, the potential for reactions at the benzylic methyl group, and the possibility of nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic intermediate.

Introduction: A Molecule of Competing Influences

This compound (C₈H₇FO) is a substituted aromatic aldehyde whose synthetic utility stems from the distinct reactivity of its constituent parts. The molecule's structure presents a fascinating case of competing electronic effects, which ultimately dictate the outcome of chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO | |

| Molecular Weight | 138.14 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Pale yellow liquid | [1] |

The aldehyde group, being electron-withdrawing and a meta-director, deactivates the aromatic ring towards electrophilic attack. Conversely, the methyl group is an electron-donating, ortho-, para-director, activating the ring. The fluorine atom, while also an ortho-, para-director due to its lone pairs, is strongly electronegative and thus deactivates the ring through induction. This intricate balance of forces makes this compound a nuanced and highly useful building block in organic synthesis.

The Aldehyde Group: A Hub of Reactivity

The aldehyde functional group is the most prominent reactive site in this compound, serving as a gateway for a multitude of synthetic transformations. Its electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition and Condensation Reactions

The aldehyde can readily undergo nucleophilic addition and condensation reactions to form new carbon-carbon and carbon-heteroatom bonds.

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[2] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), generated from a phosphonium salt.[3] This reaction is highly valuable for introducing double bonds with control over stereochemistry.

Experimental Protocol: General Wittig Olefination

-

Ylide Generation: A suspension of a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) in a dry, aprotic solvent such as THF is treated with a strong base (e.g., n-butyllithium or potassium tert-butoxide) at low temperature (typically 0 °C to -78 °C) to generate the corresponding ylide.

-

Reaction with Aldehyde: A solution of this compound in the same dry solvent is added dropwise to the ylide solution.

-

Work-up: The reaction is allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[4]

Caption: Reductive amination pathway.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, providing a route to 2-fluoro-5-methylbenzoic acid, another valuable synthetic intermediate. A variety of oxidizing agents can be employed for this transformation. [5] Experimental Protocol: General Oxidation

-

Reaction Setup: this compound is dissolved in a suitable solvent.

-

Addition of Oxidant: An oxidizing agent such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or milder reagents like sodium hypochlorite (NaClO) is added. [5]The reaction conditions (temperature, pH) are adjusted depending on the chosen oxidant. For instance, oxidation with iron(III) nitrate in hydrothermal conditions has been shown to be effective for halogen-substituted benzaldehydes. [6]3. Work-up: Upon completion, the reaction mixture is worked up to isolate the carboxylic acid product. This typically involves acidification and extraction.

The Aromatic Ring: A Playground for Electrophilic Substitution

The benzene ring of this compound is the site of electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is governed by the directing effects of the three substituents.

-

Aldehyde (-CHO): A deactivating, meta-directing group.

-

Fluorine (-F): A deactivating, ortho-, para-directing group.

-

Methyl (-CH₃): An activating, ortho-, para-directing group.

The directing effects of these groups are synergistic in favoring substitution at the C4 and C6 positions. However, the position para to the fluorine atom (C5) is already occupied by the methyl group. The positions ortho to the fluorine are C1 (bearing the aldehyde) and C3. The positions ortho and para to the methyl group are C4, C6, and C2 (bearing the fluorine). The position meta to the aldehyde is C3 and C5.

Experimental evidence from the nitration of the closely related 2-fluorotoluene provides significant insight. The nitration of 2-fluorotoluene with nitric acid over solid acid catalysts shows high selectivity for the formation of 2-fluoro-5-nitrotoluene. [1][7][8]This indicates that the position para to the fluorine and meta to the methyl group is highly favored for electrophilic attack.

| Reactant | Major Product | Selectivity | Reference |

| 2-Fluorotoluene | 2-Fluoro-5-nitrotoluene | 90% | [1] |

Based on this, we can predict that electrophilic aromatic substitution on this compound will predominantly occur at the position para to the fluorine atom and meta to the aldehyde group (C4 position) , and to a lesser extent at the position ortho to the fluorine and meta to the aldehyde (C3 position) . The C6 position, being ortho to the deactivating aldehyde and fluorine, is less favored.

Caption: Directing effects in electrophilic aromatic substitution.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are classic EAS reactions for forming new carbon-carbon bonds. [9]However, these reactions are generally not effective on strongly deactivated aromatic rings. Given that this compound contains two deactivating groups (aldehyde and fluorine), it is expected to be unreactive under standard Friedel-Crafts conditions.

The Benzylic Methyl Group: A Site for Radical Reactions

The methyl group attached to the aromatic ring offers another potential site for reactivity, specifically through free-radical halogenation at the benzylic position. [10]The benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical.

Experimental Protocol: General Side-Chain Halogenation

-

Reaction Setup: this compound is heated, and a radical initiator (e.g., UV light or a chemical initiator like AIBN) is used.

-

Halogenation: A halogenating agent such as N-bromosuccinimide (NBS) or chlorine gas is introduced. [11]3. Work-up: The reaction mixture is cooled, and the product, 2-fluoro-5-(halomethyl)benzaldehyde, is isolated and purified.

The Fluorine Atom: Potential for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. [12]For SNAr to occur, the ring must be activated by strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.

In this compound, the fluorine atom could potentially act as a leaving group. The ring is somewhat activated by the electron-withdrawing aldehyde group. However, the electron-donating methyl group at the para position counteracts this activation. Therefore, SNAr at the C2 position is expected to be challenging under standard conditions and would likely require harsh reaction conditions or specialized catalytic systems.

Conclusion

This compound is a synthetically valuable molecule with multiple reactive sites. The aldehyde group is the primary center of reactivity, readily undergoing nucleophilic additions, condensations, and oxidation. Electrophilic aromatic substitution is directed primarily to the C4 position, guided by the combined electronic effects of the fluoro, methyl, and aldehyde substituents. The benzylic methyl group is a potential site for free-radical halogenation, while nucleophilic aromatic substitution at the fluorine-bearing carbon is predicted to be difficult. A thorough understanding of the interplay between these reactive sites allows for the strategic design of synthetic routes to a wide array of complex and valuable molecules.

References

-

Reddy, K. S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 5(5), 578-581. [Link]

-

Smith, K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. RSC Publishing. [Link]

-

PrepChem. (n.d.). Synthesis of 2-fluoro-5-nitro-toluene. PrepChem.com. [Link]

-

Reddy, K. S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. RSC Publishing. [Link]

-

Wikipedia. (n.d.). 2-Chloro-6-fluorotoluene. Wikipedia. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Chloro-6-Fluorotoluene: Applications and Properties. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

-

Agilent. (2011). Halogenated aromatic hydrocarbons Separation of fluorotoluene isomers. Agilent. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

-

Pearson. (n.d.). Side-Chain Halogenation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

- Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.

-

Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

-

Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]

-

NROChemistry. (n.d.). Friedel-Crafts Reactions. NROChemistry. [Link]

-

Sparrow Chemical. (n.d.). Fluorotoluene Series. Sparrow Chemical. [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

-

Studylib. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE! Studylib. [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Chemistry LibreTexts. [Link]

-

Chemistry Stack Exchange. (2017, February 28). Side chain chlorination of substituted toluene. Chemistry Stack Exchange. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 8). Mastering Fine Chemical Synthesis: The Versatility of this compound. Ningbo Inno Pharmchem Co., Ltd. [Link]

- Beller, M., & Wu, X. F. (Eds.). (2013). Transition metal catalyzed carbonylation reactions: Carbonylative activation of C-X bonds. Springer Science & Business Media.

-

ResearchGate. (n.d.). Oxidation of aldehydes to carboxylic acids. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Pearson+ (2016, June 17). Side Chain Halogenation [Video]. YouTube. [Link]

-

PubMed Central. (2024, July 17). Regioconvergent Nucleophilic Substitutions with Morita–Baylis–Hillman Fluorides. PubMed Central. [Link]

-

PubMed Central. (n.d.). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. PubMed Central. [Link]

-

YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

- Google Patents. (n.d.). US3974093A - Two-component catalyst for the production of side chain halogen substitution products of aromatic compounds.

-

ResearchGate. (2025, August 10). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. ResearchGate. [Link]

-

Journal of East China University of Science and Technology. (n.d.). The Side-chain Chlorination of p-Fluorotoluene. Journal of East China University of Science and Technology. [Link]

-

European Patent Office. (n.d.). Process for oxidizing aldehydes to carboxylic acids - EP 0146373 B1. European Patent Office. [Link]

-

Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Organic Chemistry Portal. [Link]

-

PubMed Central. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central. [Link]

- Google Patents. (n.d.). US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.

-

NTU > IRep. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. NTU > IRep. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. researchgate.net [researchgate.net]

- 6. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. Side-Chain Halogenation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Electron-donating/withdrawing effects in 2-Fluoro-5-methylbenzaldehyde

An In-depth Technical Guide to the Electronic Effects in 2-Fluoro-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chemical intermediate whose utility in fine chemical synthesis and drug discovery is dictated by the nuanced electronic landscape of its substituted aromatic ring. This guide provides an in-depth analysis of the competing electron-donating and electron-withdrawing effects of the fluoro, methyl, and aldehyde substituents. We will dissect the inductive, resonance, and hyperconjugation effects, explain their collective influence on the molecule's reactivity, and provide practical experimental protocols for characterization. This document serves as a technical resource for scientists leveraging this versatile building block in complex organic synthesis.

Introduction: The Molecular Architecture and Its Significance

This compound is a substituted aromatic aldehyde that has gained prominence as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its utility stems from the unique reactivity profile endowed by its three functional groups: a fluorine atom, a methyl group, and an aldehyde moiety. The strategic placement of these groups creates a complex interplay of electron-donating and electron-withdrawing effects, which modulates the electron density of the benzene ring and the electrophilicity of the carbonyl carbon. Understanding this electronic interplay is paramount for predicting reaction outcomes and designing rational synthetic routes. This guide will explore these effects from first principles, grounding the theory in practical applications and experimental validation.

Key Physicochemical Properties

A foundational understanding begins with the compound's basic properties.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO | [2] |

| Molecular Weight | 138.14 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| CAS Number | 93249-44-6 | [2] |

| Boiling Point | ~87°C | |

| Density | ~1.14 g/mL at 25°C | [3] |

Deconstruction of Electronic Effects

The overall reactivity of this compound is not merely a sum of its parts but a result of the competition and synergy between its substituents. We will analyze each group's contribution.

The Aldehyde Group (-CHO): A Powerful Electron-Withdrawing Force

The benzaldehyde moiety is a classic and potent deactivating group. It withdraws electron density from the aromatic ring through two primary mechanisms:

-

Inductive Effect (-I): The oxygen atom is highly electronegative, pulling electron density away from the carbonyl carbon and, by extension, from the benzene ring through the sigma bond network.

-

Resonance Effect (-R): The carbonyl group can delocalize the ring's π-electrons onto the oxygen atom. This effect is most pronounced at the ortho and para positions, leaving the meta positions relatively less electron-deficient.

This strong electron withdrawal deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to itself.

The Fluoro Group (-F): A Dichotomy of Effects

The fluorine substituent presents a classic case of competing electronic effects.[4]

-

Strong Inductive Withdrawal (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, pulling electron density from the ring through the C-F sigma bond.[5][6] This effect, in isolation, deactivates the ring.

-